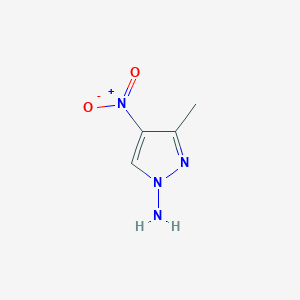
3-methyl-4-nitro-1H-Pyrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-1H-Pyrazol-1-amine is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-4-nitro-1H-pyrazol-1-amine is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C4H6N4O2 and features a pyrazole ring with a methyl group at position 3 and a nitro group at position 4. Its unique structure contributes to its chemical reactivity and biological properties, making it a valuable scaffold in drug design.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Methicillin-sensitive Staphylococcus aureus) and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating significant antiproliferative activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammatory responses. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha in human monocytic cell lines .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-sensitive Staphylococcus aureus | 0.125 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These results indicate strong antimicrobial potential, particularly against Gram-positive bacteria .
Anticancer Efficacy
In a comparative study of pyrazole derivatives, this compound showed promising results against cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 54.25 |
| HepG2 | 38.44 | |
| A549 | 193.93 |
The compound exhibited lower IC50 values compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : By targeting DNA gyrase, the compound disrupts bacterial DNA replication.
- Cytokine Modulation : It modulates inflammatory pathways by inhibiting signaling cascades that lead to cytokine production.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.
Propriétés
IUPAC Name |
3-methyl-4-nitropyrazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-4(8(9)10)2-7(5)6-3/h2H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJBZMQXFRGXCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














